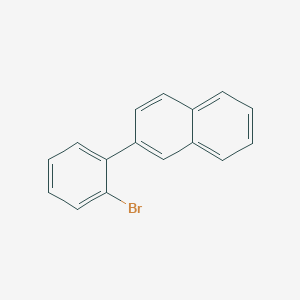

2-(2-Bromophenyl)naphthalene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESUFNSEOLEPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2-Bromophenyl)naphthalene chemical properties

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)naphthalene, a biaryl compound with significant potential as a building block in materials science and complex organic synthesis. While specific experimental data for this particular isomer is not extensively documented in public literature, this paper synthesizes known chemical principles and data from structurally related compounds to offer a robust profile. We will explore its physicochemical properties, spectroscopic characteristics, logical synthetic pathways, and key reactivity patterns. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural and chemical attributes.

Compound Identification and Overview

This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is a functionalized biaryl system. Its structure, featuring a naphthalene core directly linked to a brominated phenyl ring, provides a valuable scaffold for creating advanced materials and complex molecular architectures. The presence of the bromine atom at the ortho position of the phenyl ring introduces steric influence and serves as a highly versatile synthetic handle for further chemical transformations.

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 22082-97-9[1]

-

Molecular Formula: C₁₆H₁₁Br[1]

-

Molecular Weight: 283.16 g/mol [1]

Physicochemical Properties

Detailed experimental data for this compound is sparse. However, we can infer its properties based on its structure and compare them to related, well-documented isomers and precursors. The compound is expected to be a solid at room temperature with low solubility in water but good solubility in common organic solvents like toluene, chloroform, and THF.

| Property | This compound | 2-(4-Bromophenyl)naphthalene (Isomer) | 2-Bromonaphthalene (Precursor) |

| Molecular Weight | 283.16 g/mol [1] | 283.16 g/mol [2] | 207.07 g/mol |

| Physical State | Solid (Predicted) | Solid | White Crystalline Solid[3] |

| Melting Point | Data not available | Data not available | 52-55 °C |

| Boiling Point | Data not available | Data not available | 281-282 °C |

| Solubility | Soluble in organic solvents (Predicted) | Data not available | Soluble in methanol (50 mg/mL) |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While specific spectra for this compound are not publicly cataloged, we can predict the key features based on its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.20-8.10 ppm).

-

Naphthalene Protons: The seven protons on the naphthalene ring system will appear as a series of doublets, triplets, and multiplets, characteristic of a 2-substituted naphthalene.

-

Phenyl Protons: The four protons on the bromophenyl ring will exhibit distinct signals. The proton ortho to the bromine will likely be the most downfield of this system due to the halogen's deshielding effect. The steric hindrance from the ortho-bromo group will influence the conformation and may lead to broader signals compared to its 4-bromo isomer.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display 16 distinct signals for the aromatic carbons.

-

Quaternary Carbons: Four signals will correspond to the carbons at the ring junctions and the points of substitution (C-Br and the C-C link between the rings). The carbon bearing the bromine atom (C-Br) is expected to appear around 122-124 ppm.

-

Aromatic CH Carbons: The remaining twelve signals will be in the typical aromatic region of ~125-135 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by:

-

C-H Stretching (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C=C Stretching (Aromatic): A series of sharp absorptions in the 1450-1600 cm⁻¹ region.

-

C-H Bending (Out-of-Plane): Strong bands in the 700-900 cm⁻¹ region, which are diagnostic for the substitution patterns on the aromatic rings.

-

C-Br Stretching: Typically found in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom.

-

Molecular Ion (M⁺): Two peaks of nearly equal intensity will be observed at m/z 282 and 284, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: A significant fragment would be the loss of the bromine atom, resulting in a peak at m/z 203 [M-Br]⁺.

Synthesis and Reactivity

Synthesis via Suzuki-Miyaura Cross-Coupling

The most logical and widely used method for constructing the C-C bond in biaryl systems like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction offers high functional group tolerance and generally proceeds in high yields. A plausible synthetic route involves the coupling of a naphthalene-based organoboron reagent with a brominated phenyl halide.

Diagram 1: Proposed Synthesis via Suzuki Coupling

References

- 1. 22082-97-9|this compound|BLD Pharm [bldpharm.com]

- 2. 2-(4-Bromophenyl)naphthalene | C16H11Br | CID 5461752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. High-Quality 2-Bromonaphthalene at Attractive Prices - Mumbai Supplier [sonalplasrubind.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to 2-(2-Bromophenyl)naphthalene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromophenyl)naphthalene, with the CAS number 22082-97-9, is a biaryl compound featuring a naphthalene ring linked to a brominated phenyl group. This structure offers a unique combination of a rigid, planar naphthalene core with a reactive bromophenyl moiety, making it a valuable intermediate in organic synthesis. The naphthalene unit is a well-established scaffold in medicinal chemistry and materials science, known for its diverse biological activities and favorable electronic properties.[1][2] The presence of the bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, with a focus on its role in the development of advanced materials and as a building block in medicinal chemistry.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 22082-97-9 |

| Molecular Formula | C₁₆H₁₁Br |

| Molecular Weight | 283.16 g/mol |

| Melting Point | 82 °C |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents such as benzene, ethanol, and dichloromethane. |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[3][4] In this case, the reaction involves the coupling of a naphthalene-based organoboron species with a brominated phenyl halide, or vice versa.

Generalized Suzuki-Miyaura Coupling Protocol

Reactants:

-

2-Bromonaphthalene (or 2-Naphthaleneboronic acid)

-

(2-Bromophenyl)boronic acid (or 1,2-Dibromobenzene)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos, PPh₃)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane, Toluene, with water)

Experimental Procedure:

-

Reaction Setup: To an oven-dried reaction vessel, add 2-bromonaphthalene (1.0 mmol), (2-bromophenyl)boronic acid (1.2 mmol), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), the phosphine ligand (e.g., 4 mol% SPhos), and the base (e.g., 3.0 mmol K₃PO₄).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas, such as argon or nitrogen, three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous organic solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (e.g., 0.5 mL) via syringe.

-

Reaction: Stir the reaction mixture vigorously and heat to a temperature between 80-110 °C.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[6]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for the efficiency of the Suzuki coupling. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky and electron-rich phosphine ligands like SPhos are often effective for challenging cross-coupling reactions.[6]

-

Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure a successful reaction.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Structural Elucidation and Characterization

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the specific spectra for this compound are not available in the provided search results, the expected ¹H and ¹³C NMR spectral features can be predicted based on the analysis of similar compounds.[7][8][9][10]

-

¹H NMR: The spectrum would exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the naphthalene and bromophenyl rings would show characteristic splitting patterns due to spin-spin coupling with their neighbors.

-

¹³C NMR: The spectrum would display 16 distinct signals corresponding to the 16 carbon atoms in the molecule. The chemical shifts of these carbons would be influenced by their local electronic environment, with carbons attached to the bromine atom and those in the electron-rich naphthalene ring showing characteristic resonances.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). The expected m/z values for the molecular ions would be approximately 282 and 284.[9][11][12]

Applications of this compound

The unique structural and chemical properties of this compound make it a valuable intermediate in several areas of research and development.

Organic Light-Emitting Diodes (OLEDs)

Naphthalene derivatives are widely used as building blocks for materials in organic light-emitting diodes (OLEDs) due to their inherent fluorescence and charge-transporting properties.[13][14][15] this compound serves as a key intermediate in the synthesis of more complex molecules used in various layers of an OLED device, such as the emissive layer or the charge transport layer.[16] The ability to further functionalize the molecule via the bromine atom allows for the fine-tuning of the electronic and photophysical properties of the final OLED material, leading to improved efficiency, color purity, and device lifetime.[17]

Diagram of a Typical OLED Structure:

Caption: Simplified structure of an Organic Light-Emitting Diode (OLED).

Medicinal Chemistry and Drug Discovery

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of therapeutic activities.[1][2] Brominated aromatic compounds are also versatile building blocks in drug discovery, as the bromine atom can be readily replaced to introduce other functional groups.[18][19][20] this compound can serve as a starting material for the synthesis of novel drug candidates. Its rigid structure can be used to orient functional groups in a specific three-dimensional arrangement to interact with biological targets.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials. For detailed safety information, it is essential to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. youtube.com [youtube.com]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. 2-Bromonaphthalene(580-13-2) 1H NMR spectrum [chemicalbook.com]

- 10. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. 2-Bromonaphthalene(580-13-2) IR Spectrum [m.chemicalbook.com]

- 13. oled-intermediates.com [oled-intermediates.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs [mdpi.com]

- 16. OLED material intermediate | lookchem [lookchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. nbinno.com [nbinno.com]

- 20. A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs | Technology Networks [technologynetworks.com]

Spectroscopic Data of 2-(2-Bromophenyl)naphthalene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 2-(2-Bromophenyl)naphthalene, a key building block in the synthesis of advanced materials and potential pharmaceutical agents. As a senior application scientist, this document is structured to deliver not just raw data, but a deeper understanding of the experimental choices and the logic behind the interpretation of the spectra. This approach is designed to empower researchers in their own analytical endeavors.

Introduction

This compound is a biaryl compound with the molecular formula C₁₆H₁₁Br and a molecular weight of approximately 283.16 g/mol .[1] Its structure, featuring a naphthalene ring linked to a bromophenyl group, makes it a valuable precursor in organic synthesis, particularly for the development of materials for organic light-emitting diodes (OLEDs) and as a scaffold for novel drug candidates.[1] Accurate characterization of this molecule is paramount for its effective use, and this is primarily achieved through a combination of spectroscopic techniques. This guide will delve into the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

A standard and effective method for analyzing this compound is through Electron Ionization Mass Spectrometry (EI-MS).

Instrumentation:

-

A high-resolution mass spectrometer equipped with an electron ionization source.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol.

-

Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Data Summary and Interpretation

The mass spectrum of this compound would be expected to show a prominent molecular ion peak. Due to the presence of a bromine atom, this peak will appear as a doublet, with the two peaks having nearly equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

| Ion | Expected m/z | Notes |

| [M]⁺ (with ⁷⁹Br) | ~282 | Molecular ion with the lighter bromine isotope |

| [M]⁺ (with ⁸¹Br) | ~284 | Molecular ion with the heavier bromine isotope |

| [M-Br]⁺ | ~203 | Fragment resulting from the loss of a bromine atom |

| [C₁₀H₇]⁺ | ~127 | Naphthyl fragment |

| [C₆H₄]⁺ | ~76 | Phenyl fragment |

The fragmentation pattern provides further structural confirmation. The loss of the bromine atom to give a fragment at m/z 203 is a characteristic fragmentation pathway for brominated aromatic compounds. The presence of peaks corresponding to the naphthyl and phenyl fragments further corroborates the biaryl structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Infrared Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of a solid sample like this compound.

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

Methodology:

-

Background Scan: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Sample Scan: The infrared spectrum of the sample is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Summary and Interpretation

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its aromatic rings and the carbon-bromine bond.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 1600-1450 | C=C stretching | Aromatic ring |

| ~1200-1000 | In-plane C-H bending | Aromatic C-H |

| ~900-675 | Out-of-plane C-H bending | Aromatic C-H |

| ~600-500 | C-Br stretching | Aryl-Bromide |

The presence of sharp peaks in the 3100-3000 cm⁻¹ region is indicative of the C-H stretching vibrations of the aromatic protons. The series of absorptions in the 1600-1450 cm⁻¹ range are characteristic of the carbon-carbon double bond stretching within the naphthalene and phenyl rings. The specific pattern of the out-of-plane C-H bending bands in the "fingerprint" region (below 1000 cm⁻¹) can provide further information about the substitution pattern of the aromatic rings. The absorption due to the C-Br stretch is typically found in the lower frequency region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

Experimental Protocol: NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are essential for the complete characterization of this compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum to a series of singlets for each unique carbon atom.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

¹H NMR Data Summary and Interpretation

The ¹H NMR spectrum of this compound will show a complex series of signals in the aromatic region (typically between 7.0 and 8.5 ppm). The integration of these signals will correspond to the 11 aromatic protons in the molecule. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of these signals provide information about the connectivity of the protons.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Tentative) |

| 7.0 - 8.5 | Multiplet | 11H | Aromatic Protons |

A detailed analysis, potentially aided by 2D NMR techniques like COSY and HSQC, would be necessary to assign each specific proton. The protons on the bromophenyl ring will exhibit splitting patterns characteristic of an ortho-substituted benzene ring, while the protons on the naphthalene ring will show a more complex pattern due to the multiple coupling interactions.

¹³C NMR Data Summary and Interpretation

The ¹³C NMR spectrum will show distinct signals for each of the 16 carbon atoms in the this compound molecule. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment (Tentative) |

| 120 - 145 | Aromatic carbons |

| ~122 | Carbon bearing the bromine atom |

The spectrum will display a number of signals in the aromatic region. The carbon atom directly attached to the bromine atom is expected to have a chemical shift around 122 ppm. The quaternary carbons (those not attached to any protons) will typically have lower intensities.

Conclusion

The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide, along with the outlined experimental protocols, serve as a valuable resource for researchers working with this important chemical intermediate. Adherence to rigorous analytical practices is essential to ensure the quality and reliability of experimental results in the fields of materials science and drug discovery.

References

2-(2-Bromophenyl)naphthalene structural analogues and derivatives

An In-depth Technical Guide to 2-(2-Bromophenyl)naphthalene: Structural Analogues and Derivatives for Drug Discovery

Authored by a Senior Application Scientist

Abstract

The naphthalene scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of this compound, its structural analogues, and derivatives. We will delve into the synthetic strategies, with a particular focus on the Suzuki-Miyaura cross-coupling reaction, and elucidate the structure-activity relationships that govern their diverse pharmacological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this unique chemical scaffold.

Introduction: The Significance of the Arylnaphthalene Scaffold

Naphthalene, a bicyclic aromatic hydrocarbon, is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents with a wide range of applications, including anticancer, antimicrobial, and anti-inflammatory therapies.[1][4][5] The introduction of an aryl substituent onto the naphthalene ring system gives rise to arylnaphthalene lignans, a class of natural products and synthetic compounds that have garnered significant attention for their potent biological activities.[6][7]

The core molecule of focus, this compound, while not extensively studied itself, represents a key synthetic intermediate. The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.[8] The ortho-position of the bromo-substituent on the phenyl ring introduces steric considerations that can influence both the synthetic outcomes and the final conformation of the molecule, thereby impacting its biological target engagement.

Synthetic Strategies: Accessing the 2-Arylnaphthalene Core

The construction of the 2-arylnaphthalene scaffold is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preeminent method.[9][10][11]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[11][12] In the context of synthesizing this compound and its analogues, this typically involves the coupling of a bromonaphthalene species with a phenylboronic acid, or vice versa.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a 2-arylnaphthalene derivative via Suzuki-Miyaura cross-coupling.

Materials:

-

2-Bromonaphthalene (or a substituted analogue)

-

Arylboronic acid (e.g., (2-bromophenyl)boronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)[11]

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromonaphthalene (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0-3.0 equiv).[15]

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 70-100 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-arylnaphthalene.[9]

Causality Behind Experimental Choices:

-

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical, especially for sterically hindered substrates like those with ortho-substituents.[9][13] Bulky, electron-rich phosphine ligands can enhance the rate of reductive elimination and stabilize the active palladium species.

-

Base and Solvent: The base is essential for the transmetalation step, activating the boronic acid. The choice of base and solvent can significantly impact the reaction yield and rate.[10][11] Aqueous solvent mixtures can sometimes accelerate the reaction.[11]

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative Synthetic Routes

While Suzuki-Miyaura coupling is prevalent, other methods for synthesizing arylnaphthalenes exist, such as Negishi coupling (using organozinc reagents) and Stille coupling (using organotin reagents).[12] However, the toxicity and air/moisture sensitivity of the reagents in these methods often make Suzuki-Miyaura the preferred choice.

Structural Analogues and Derivatives: A Gateway to Diverse Bioactivity

The true potential of the this compound scaffold lies in its derivatization. The bromine atom serves as a versatile anchor for introducing a wide array of functional groups, leading to compounds with diverse pharmacological profiles.

Anticancer Applications

Arylnaphthalene lignans have shown significant promise as anticancer agents.[6][16] Their mechanisms of action are often multifaceted, including the inhibition of tubulin polymerization and the induction of apoptosis.

-

Combretastatin Analogues: The naphthalene ring has been successfully employed as a surrogate for the B-ring of combretastatin A-4, a potent natural tubulin polymerization inhibitor.[17] 2-Naphthyl combretastatin analogues have demonstrated high cytotoxicity against various cancer cell lines.[17][18]

-

Kinase Inhibitors: The biaryl structure inherent to 2-phenylnaphthalene derivatives is a common motif in kinase inhibitors. Further functionalization, often achieved through cross-coupling reactions at the bromine position, can lead to potent inhibitors of kinases implicated in cancer progression, such as EGFR.[8][16]

Table 1: Cytotoxicity of Selected Arylnaphthalene Lignans

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6′-hydroxy justicidin B (HJB) | K562 (Leukemia) | 20 | [6] |

| 6′-hydroxy justicidin A (HJA) | K562 (Leukemia) | 43.9 | [6] |

| Justicidin B (JB) | K562 (Leukemia) | 45.4 | [6] |

Antiviral Activity

Certain arylnaphthalene lignans have exhibited promising antiviral properties. For instance, helioxanthin analogues have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity.[19] These compounds can suppress the secretion of viral antigens and inhibit HBV DNA replication.[19] Justicidin B has also shown inhibitory activity against HIV-1 reverse transcriptase.[7]

Anti-inflammatory and Other Activities

The naphthalene scaffold is also present in several anti-inflammatory drugs, such as naproxen.[1] Derivatives of naphthalene have been investigated for a wide range of other therapeutic applications, including antimicrobial and antiprotozoal effects.[4][7]

Structure-Activity Relationship (SAR) Insights

The biological activity of arylnaphthalene derivatives is highly dependent on their substitution patterns.

-

Hydroxyl and Methoxy Groups: The presence and position of hydroxyl and methoxy groups on the aryl and naphthalene rings can significantly influence cytotoxicity. For example, a hydroxyl group at the C-6′ position of justicidin analogues was found to increase antiproliferative activity.[6]

-

Lactone Ring: Modifications to the lactone ring in arylnaphthalene lignans can modulate antiviral activity.[19]

-

Steric Hindrance: As previously mentioned, ortho-substitution on the phenyl ring can enforce a twisted conformation, which may be beneficial for binding to specific protein targets.

Diagram: Key Structural Features for Bioactivity

Caption: Structure-activity relationship hotspots on the 2-arylnaphthalene scaffold.

Future Directions and Conclusion

The this compound core and its derivatives represent a promising and versatile scaffold for drug discovery. The synthetic accessibility, particularly through robust methods like the Suzuki-Miyaura coupling, allows for the creation of extensive compound libraries for high-throughput screening. Future research should focus on:

-

Exploring Novel Cross-Coupling Partners: Utilizing a broader range of boronic acids and other organometallic reagents to access novel chemical space.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

-

Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and bioavailability.

References

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. benchchem.com [benchchem.com]

- 6. Evaluation and Structure-Activity Relationship Analysis of a New Series of Arylnaphthalene lignans as Potential Anti-Tumor Agents | PLOS One [journals.plos.org]

- 7. public.pensoft.net [public.pensoft.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Naphthalene combretastatin analogues: synthesis, cytotoxicity and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and the biological evaluation of arylnaphthalene lignans as anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Backbone of Next-Generation Displays: A Technical Guide to 2-(2-Bromophenyl)naphthalene in Materials Science

For Immediate Release

Shanghai, China – December 31, 2025 – In the relentless pursuit of brighter, more efficient, and longer-lasting electronic displays and lighting, the discovery and application of novel organic materials are paramount. This technical guide delves into the significant potential of a key molecular building block, 2-(2-Bromophenyl)naphthalene, in the advancement of materials science, with a particular focus on its role in the burgeoning field of organic light-emitting diodes (OLEDs). As a senior application scientist, this document aims to provide researchers, chemists, and professionals in drug development and materials science with a comprehensive overview of the synthesis, properties, and transformative applications of this versatile compound.

Introduction: The Strategic Importance of Aryl-Naphthalene Scaffolds

The fusion of phenyl and naphthalene rings in this compound creates a unique molecular scaffold that combines the desirable electronic properties and thermal stability of polycyclic aromatic hydrocarbons. The presence of a bromine atom at the 2-position of the phenyl group is not a mere substitution; it is a strategic functionalization that unlocks a gateway to a vast array of complex and high-performance organic materials. This bromine atom serves as a highly reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the precise construction of larger, conjugated molecules with tailored optoelectronic properties.

Core Application: A Precursor for High-Performance OLED Materials

Organic light-emitting diodes (OLEDs) represent a revolutionary display and lighting technology, offering superior contrast, color reproduction, and form factor compared to traditional liquid crystal displays (LCDs). The efficiency and longevity of OLED devices are critically dependent on the molecular architecture of the organic materials used in their various layers. This compound and its derivatives are particularly promising as precursors for hole-transporting materials (HTMs) and as components in thermally activated delayed fluorescence (TADF) emitters.

The Role of Naphthalene Derivatives in Hole Transport Layers

A crucial component of a multilayer OLED is the hole-transport layer (HTL), which facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. Materials based on triarylamines are widely used for this purpose due to their suitable energy levels and high hole mobility. By coupling this compound with various amine-containing boronic acids or esters, novel HTMs with enhanced thermal stability and amorphous morphology can be synthesized. The naphthalene moiety contributes to a high glass transition temperature (Tg), which is essential for preventing the crystallization of the thin organic films in the device, a common failure mechanism in OLEDs.

A prime example of a high-performance HTM that can be conceptually derived from a bromophenylnaphthalene precursor is N,N-diphenyl-4-(naphthalen-2-yl)aniline. Materials with this core structure have demonstrated excellent performance in OLED devices.

| Property | Typical Value for Naphthalene-based HTMs |

| Highest Occupied Molecular Orbital (HOMO) | -5.1 to -5.5 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 to -2.5 eV |

| Glass Transition Temperature (Tg) | > 100 °C |

| Hole Mobility | 10⁻⁴ to 10⁻³ cm²/Vs |

Naphthalene as an Acceptor in Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in an OLED, leading to theoretical internal quantum efficiencies of 100%. TADF molecules are typically designed with a donor-acceptor architecture to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) excited states. While often used in donor moieties, the naphthalene unit can also function as an acceptor when coupled with strong donor groups. The derivatization of this compound with electron-donating groups like carbazoles or phenoxazines can lead to the development of novel TADF emitters, particularly for blue and green emission.

Experimental Protocol: Synthesis of a Representative Hole-Transporting Material

The following is a detailed, step-by-step methodology for the synthesis of a representative high-performance hole-transporting material, 2'-(Naphthalen-2-yl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine , via a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established synthetic methodologies for similar compounds.

Reaction Scheme:

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(2-Bromophenyl)naphthalene

Abstract

Biaryl scaffolds are foundational motifs in medicinal chemistry, materials science, and catalysis. Their three-dimensional structure, dictated by the rotation around the central carbon-carbon single bond, governs their physical, chemical, and biological properties. This guide provides an in-depth technical analysis of 2-(2-Bromophenyl)naphthalene, a representative biaryl compound. We will explore its molecular structure and delve into the critical aspects of its conformational dynamics. This analysis synthesizes data from computational modeling and outlines established experimental protocols, such as Variable Temperature NMR (VT-NMR) and X-ray Crystallography, to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction to Biaryl Conformation and Atropisomerism

Biaryl compounds, characterized by two aromatic rings linked by a single C-C bond, are not always free to rotate. When bulky substituents occupy the ortho positions of the rings, significant steric hindrance can restrict this rotation.[1] This restriction gives rise to a phenomenon known as atropisomerism, where the conformers (or rotamers) cannot easily interconvert and can be isolated as distinct stereoisomers.[1][2] These atropisomers possess axial chirality and can exist as a pair of non-superimposable mirror images, or enantiomers.[1][2][3]

The stability of these atropisomers is defined by the energy barrier to rotation around the aryl-aryl bond.[4] A commonly accepted threshold for separable atropisomers is a rotational barrier of approximately 22 kcal/mol (93 kJ/mol) at room temperature, which corresponds to a half-life of interconversion of at least 1000 seconds.[3] The conformational behavior of these molecules is paramount, as it dictates how they interact with biological targets or self-assemble in materials.[5][6] In this compound, the ortho-bromo substituent on the phenyl ring and the hydrogen atom at the C3 position of the naphthalene ring create the necessary steric impediment to hinder rotation, making it an excellent model for studying conformational dynamics.

Part 1: Molecular Structure of this compound

The fundamental structure of this compound consists of a naphthalene ring system connected to a 2-bromophenyl group via a single C-C bond at the C2 position of the naphthalene. The key structural parameter that defines its conformation is the dihedral angle (also known as the torsion angle) between the two aromatic rings.

The primary determinant of the molecule's preferred conformation is the steric repulsion between the ortho-bromo substituent and the C-H bond at the 3-position of the naphthalene ring.[7] This steric clash forces the molecule to adopt a non-planar conformation to minimize its ground-state energy.[8]

Caption: Molecular structure of this compound highlighting the critical dihedral angle.

Part 2: Conformational Analysis Methodologies

A thorough understanding of the conformational landscape of this compound requires a combination of computational modeling and experimental validation.

Computational Approach: Calculating the Rotational Energy Barrier

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict molecular geometries and energies. A common approach to determine the rotational barrier is to perform a "relaxed scan" or "linear transit" calculation.[9][10] In this procedure, the dihedral angle between the two rings is systematically varied in discrete steps (e.g., every 10 degrees), and at each step, the rest of the molecule's geometry is allowed to relax to its lowest energy state.[10][11]

This process generates a potential energy surface that maps the molecule's energy as a function of the dihedral angle.[7] The highest point on this energy profile represents the transition state for rotation, and the energy difference between the ground state (energy minimum) and the transition state is the rotational barrier.[4]

Caption: Workflow for calculating the rotational energy barrier using computational chemistry.

Detailed Protocol: DFT Relaxed Potential Energy Scan

-

Structure Building: Construct the 3D model of this compound. Set an initial dihedral angle (e.g., 90 degrees) to avoid initial steric clashes.

-

Ground State Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[12] This locates the lowest energy conformer.

-

Scan Setup: Define the dihedral angle C1'-C6'-C2-C3 as the reaction coordinate. Set up a relaxed potential energy scan to rotate this dihedral from 0° to 180° in 10° increments. At each step, all other geometric parameters are optimized.[9][11]

-

Execution: Run the calculation. This can be computationally intensive depending on the level of theory.

-

Analysis: Plot the relative energy versus the dihedral angle. The lowest point on the curve is the ground state conformation, and the highest point is the transition state.

-

Barrier Calculation: The rotational energy barrier (ΔE) is the difference in energy between the transition state and the ground state. For a more accurate barrier (ΔG‡), perform frequency calculations on the optimized ground and transition state structures to obtain thermal corrections.[11]

Table 1: Representative Calculated Conformational Data

| Parameter | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Ground State (GS) | ~65° / ~115° | 0.0 |

| Transition State 1 (TS1) | 0° (Planar, Br/H syn) | > 20 |

| Transition State 2 (TS2) | 90° | ~5-7 |

| Transition State 3 (TS3) | 180° (Planar, Br/H anti) | ~10-12 |

Note: These are hypothetical values based on typical biaryl systems for illustrative purposes. Actual values require specific DFT calculations.

Experimental Validation

While computational methods provide invaluable predictions, experimental validation is crucial for confirming the conformational behavior in a real-world setting.

A. Variable Temperature NMR (VT-NMR) Spectroscopy

VT-NMR is the definitive technique for studying dynamic conformational changes in solution.[13][14] At low temperatures, the rotation around the C-C bond may be slow on the NMR timescale.[15] This can result in distinct signals for atoms that would be chemically equivalent if rotation were fast. For example, the protons on the naphthalene ring may show separate resonances.

As the temperature is increased, the rate of rotation increases. When the rate of interconversion between conformers becomes fast on the NMR timescale, the distinct signals will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at a higher temperature.[15][16] By analyzing the line shape changes at different temperatures, one can calculate the rate constants for rotation and ultimately determine the activation energy (the rotational barrier).[15]

B. Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecule's three-dimensional structure in the solid state.[17][18] By diffracting X-rays off a single crystal of the compound, one can generate a precise electron density map and determine the exact positions of all atoms.[19] This provides a static snapshot of the molecule, revealing the precise dihedral angle in the crystal lattice.[20]

It is important to recognize that the conformation observed in the solid state may not be identical to the lowest-energy conformation in solution due to packing forces within the crystal. However, it provides an invaluable reference point and confirms the inherent non-planarity of the molecule.[8] This technique has been fundamental in understanding the structure of countless molecules, from minerals to complex proteins.[18][21]

Part 3: Implications for Research and Development

The specific, non-planar conformation of this compound and its rotational barrier have significant implications:

-

Drug Development: The three-dimensional shape of a molecule is critical for its interaction with a biological target. A molecule with a restricted conformation, like this one, presents a more rigid and well-defined shape to a receptor or enzyme active site. Understanding and controlling this conformation can lead to more potent and selective drugs.[5][6]

-

Asymmetric Catalysis: Stable atropisomers are a cornerstone of asymmetric catalysis, where they serve as chiral ligands for metal catalysts.[2][3] The well-defined chiral environment created by the ligand is transferred to the reaction center, enabling the synthesis of enantiomerically pure products.

-

Materials Science: The controlled arrangement of aromatic units influences the electronic and photophysical properties of organic materials. The twisted nature of these biaryls can disrupt π-conjugation, which can be harnessed in the design of materials for organic light-emitting diodes (OLEDs) and other electronic devices.

Conclusion

The molecular structure of this compound is fundamentally defined by a non-planar conformation resulting from steric hindrance. Its conformational dynamics are characterized by a significant energy barrier to rotation around the central C-C bond. A synergistic approach, combining the predictive power of computational chemistry with the definitive validation of experimental techniques like VT-NMR and X-ray crystallography, provides a complete picture of this molecule's behavior. This detailed understanding of structure and conformation is not merely academic; it is a critical prerequisite for the rational design of new pharmaceuticals, advanced materials, and efficient catalysts.

References

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. stereoelectronics.org [stereoelectronics.org]

- 3. Atropisomer - Wikipedia [en.wikipedia.org]

- 4. Barrier To Rotation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Sciencemadness Discussion Board - Rotational barrier calculations - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. growingscience.com [growingscience.com]

- 12. researchgate.net [researchgate.net]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. m.youtube.com [m.youtube.com]

- 16. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]

- 17. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sourcing and Utilizing 2-(2-Bromophenyl)naphthalene and Its Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2-Bromophenyl)naphthalene and its isomers are pivotal intermediates in the synthesis of advanced functional materials and complex pharmaceutical agents. Their unique biphenyl structure, featuring a reactive bromine atom, serves as a versatile handle for carbon-carbon bond formation, most notably in the synthesis of Organic Light-Emitting Diode (OLED) materials and as a scaffold in medicinal chemistry. This guide provides an in-depth technical overview for professionals, covering the sourcing of high-purity material, quality control and analytical validation, best practices for handling, and a look into its synthesis and key applications. A critical clarification is addressed regarding the Chemical Abstracts Service (CAS) number, distinguishing commercially available isomers from incorrectly cited numbers in research inquiries.

Introduction: The 2-Phenylnaphthalene Scaffold

The 2-phenylnaphthalene core is a privileged structure in modern chemistry. It consists of a naphthalene ring system linked to a phenyl ring, offering a rigid, planar, and electronically tunable scaffold. The introduction of a bromine atom onto the phenyl ring, as in this compound, creates a key synthetic intermediate. The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile construction of more complex biaryl systems.[1] This reactivity is the cornerstone of its utility.

While the primary contemporary application of bromophenylnaphthalene derivatives lies in the development of materials for organic electronics, the underlying 2-phenylnaphthalene structure has demonstrated significant potential in medicinal chemistry.[2][3] Specifically, derivatives of this scaffold have been investigated as potent anticancer agents, capable of inducing apoptosis in cancer cell lines.[4][5] This dual applicability makes this compound a compound of high interest to both materials scientists and drug discovery professionals.

A Note on CAS Number Identification: Initial inquiries for this topic referenced CAS number 474919-48-5. Our investigation confirms this number is incorrectly associated with this compound and instead corresponds to Diisononyl cyclohexane-1,2-dicarboxylate, a plasticizer.[][7][8] Researchers seeking this chemical should use the following CAS numbers for its commercially available isomers:

-

This compound: CAS 22082-97-9

-

2-(3-Bromophenyl)naphthalene: CAS 667940-23-0

-

2-(4-Bromophenyl)naphthalene: CAS 22082-99-1

Commercial Suppliers and Supplier Qualification

Sourcing high-purity chemical intermediates is a critical first step that dictates the success of subsequent research and development. Several chemical suppliers offer this compound and its isomers.

Table 1: Prominent Commercial Suppliers

| Supplier | Isomer(s) Offered | Typical Purity | Notes |

| BLD Pharm | This compound (CAS 22082-97-9) | ≥98% | Offers various pack sizes for research and development. |

| Tokyo Chemical Industry (TCI) | 2-(4-Bromophenyl)naphthalene (CAS 22082-99-1) | >98.0% (GC) | Provides detailed specifications and often analytical charts upon request. |

| Zhengzhou HQ Material Co., Ltd. | 2-(4-Bromophenyl)-3-phenylnaphthalene (CAS 2315428-85-2) | 99% | Specializes in OLED intermediates.[9] |

| Molbase / Chinachemnet | Multiple Isomers | Varies by supplier | These are marketplace platforms listing numerous Chinese suppliers. Diligence is required when sourcing through these channels.[10] |

Supplier Qualification: A Self-Validating System

Trustworthiness in a supplier is paramount. A robust qualification process ensures the reliability of your supply chain and the integrity of your experimental results. This process should be a self-validating system, where documentation and communication reinforce quality.

Caption: A workflow for qualifying commercial chemical suppliers.

A comprehensive supplier evaluation checklist should cover certifications (ISO 9001), quality control processes, documentation readiness (availability of CoAs and SDSs), and supply chain reliability.[11][12][13][14][15]

Technical Specifications and Quality Control

For a molecule intended for sensitive applications like OLED materials or as a pharmaceutical intermediate, stringent quality control is non-negotiable. Researchers should expect and verify the following specifications.

Table 2: Representative Technical Specifications

| Parameter | Specification | Typical Analytical Method | Causality and Importance |

| Appearance | White to off-white solid/powder | Visual Inspection | Deviations in color can indicate impurities or degradation. |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms the correct molecular structure, crucial for predictable reactivity. |

| Purity | ≥98% | HPLC, GC | High purity is essential to prevent side reactions and ensure the performance of the final product (e.g., OLED efficiency).[16] |

| Melting Point | Consistent with reference values | Melting Point Apparatus | A sharp melting point range is an indicator of high purity. |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene) | Visual Inspection | Important for designing reaction conditions. |

Interpreting a Certificate of Analysis (CoA)

A CoA is a self-validating document that provides evidence of quality control testing.[16] A typical CoA for a related compound, 2-Bromonaphthalene, shows the product name, CAS number, batch number, and results for appearance, identity (¹H NMR), and purity (HPLC).[16] When you receive a CoA for this compound, you should verify that the ¹H NMR spectrum is consistent with the expected structure, paying close attention to the integration and splitting patterns of the aromatic protons. The HPLC or GC chromatogram should show a major peak corresponding to the product with an area percentage meeting the specified purity level.

Experimental Protocols: Synthesis via Suzuki-Miyaura Coupling

The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between an organoboron compound (naphthalene-2-boronic acid) and an aryl halide (1,2-dibromobenzene). The ortho-substitution on the bromophenyl ring introduces steric hindrance, which requires careful optimization of the catalyst, ligand, and base to achieve a good yield.[17]

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Step-by-Step Synthesis Protocol (Adapted for Sterically Hindered Biaryls)

This protocol is adapted from established methods for coupling sterically hindered aryl bromides.[17][18][19]

-

Reagent Preparation: In an inert atmosphere glovebox, charge a Schlenk tube with naphthalene-2-boronic acid (1.2 equivalents), potassium phosphate (K₃PO₄, 3 equivalents), and the palladium catalyst system. A suitable catalyst system for sterically hindered substrates is Palladium(II) acetate (Pd(OAc)₂, 2 mol%) with a bulky phosphine ligand like SPhos (4 mol%).[17]

-

Reaction Setup: Add 1,2-dibromobenzene (1.0 equivalent) to the Schlenk tube. A slight excess of the boronic acid is used to ensure complete consumption of the dibromobenzene.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 10:1 ratio) via syringe. The use of a protic co-solvent can accelerate the transmetalation step.

-

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to 80-100 °C. The causality behind heating is to overcome the activation energy for the oxidative addition and other steps in the catalytic cycle, which are slower for sterically hindered substrates.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Handling, Storage, and Safety

As with all aryl bromides, proper handling and storage are crucial for maintaining chemical integrity and ensuring laboratory safety.

-

Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[20]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, flushing the container with an inert gas like argon can prevent slow degradation.

-

Safety: While specific toxicity data for this compound is limited, related naphthalene compounds can be harmful if swallowed or inhaled and may cause skin and eye irritation.[21] The reactive metabolites of naphthalene can exhibit cytotoxicity.[22] Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both materials science and medicinal chemistry. For researchers and drug development professionals, a successful project begins with the procurement of high-purity material from a reputable source. By implementing a rigorous supplier qualification process, carefully validating the technical specifications of the compound, and employing optimized synthetic protocols, scientists can confidently utilize this powerful building block to advance their research and development efforts.

References

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design of antineoplastic agents on the basis of the "2-phenylnaphthalene-type" structural pattern. 2. Synthesis and biological activity studies of benzo]b]naphtho[2,3-d]furan-6,11-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. parchem.com [parchem.com]

- 9. 2-(4-Bromophenyl)-3-phenylnaphthalene - Naphthalene - Zhengzhou HQ Material Co., Ltd. [hqmat.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. The Ultimate Supplier Approval Checklist for Chemical Procurement Teams [elchemy.com]

- 12. Chemical Supplier Verification Checklist - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 13. adec-innovations.com [adec-innovations.com]

- 14. pharmabeginers.com [pharmabeginers.com]

- 15. Supplier Evaluation Checklist [goaudits.com]

- 16. file.leyan.com [file.leyan.com]

- 17. benchchem.com [benchchem.com]

- 18. home.sandiego.edu [home.sandiego.edu]

- 19. diva-portal.org [diva-portal.org]

- 20. aglayne.com [aglayne.com]

- 21. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijpsjournal.com [ijpsjournal.com]

Safety and handling of 2-(2-Bromophenyl)naphthalene

An In-depth Technical Guide to the Safe Handling and Application of 2-(2-Bromophenyl)naphthalene

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. Its purpose is to provide an in-depth understanding of the compound's properties, hazards, and handling requirements, ensuring its safe and effective use in the laboratory. The narrative is built on the principles of scientific integrity, explaining the causality behind experimental choices and grounding all recommendations in authoritative data.

Introduction: A Versatile Building Block

This compound is a brominated aromatic compound that has garnered interest as a versatile intermediate in specialized chemical synthesis. Its unique structure, featuring a reactive bromine atom on a biphenyl-like scaffold, makes it a valuable precursor for creating complex molecular architectures. Key applications include the development of advanced materials for Organic Light-Emitting Diodes (OLEDs) and as a foundational scaffold in the synthesis of novel bioactive molecules and potential pharmaceutical candidates.[1][2][3] The naphthalene core itself is a well-established building block in drug discovery, appearing in numerous FDA-approved therapeutics.[4][5] Given its utility, a thorough understanding of its safe handling is paramount to protecting researchers and ensuring experimental integrity.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification and knowledge of a compound's physical properties are the foundation of its safe handling and use. This compound is a white to off-white crystalline solid under standard conditions.[1][6]

| Property | Value | Source(s) |

| CAS Number | 22082-97-9 | [7] |

| Molecular Formula | C₁₆H₁₁Br | [1][6][7] |

| Molecular Weight | 283.16 g/mol | [6][7][8] |

| Appearance | White / Off-white crystalline solid | [1][6] |

| Melting Point | 82 °C | [1] |

| Solubility | Soluble in benzene, ethanol, dichloromethane | [1] |

| Storage | Room temperature, sealed in a dry environment | [7][9] |

Section 2: Hazard Identification and Toxicological Overview

Primary Routes of Exposure:

-

Inhalation: Inhaling dust can lead to respiratory tract irritation.[10]

-

Skin Contact: May cause skin irritation upon prolonged contact.[10]

-

Eye Contact: Dust particles can cause serious eye irritation.[10][11]

-

Ingestion: Harmful if swallowed.[11]

The broader class of brominated flame retardants (BFRs), which share structural motifs, has been studied more extensively. While many have low acute toxicity, some are known to act as thyroid hormone disruptors or neurotoxicants.[12] Furthermore, brominated compounds can degrade or metabolize into more toxic substances.[12][13] Therefore, minimizing exposure is a critical precautionary principle.

Hazardous Decomposition: When heated to decomposition, this compound may release toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[6]

Section 3: Exposure Controls and Personal Protection

A multi-layered approach to safety, prioritizing engineering controls, is essential for minimizing exposure. This is often visualized as the "Hierarchy of Controls."

Figure 1: Hierarchy of Controls

Engineering Controls:

-

All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.

-

Facilities should be equipped with an eyewash station and a safety shower.[14]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[6] Contaminated clothing should be removed and washed before reuse.[14]

-

Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., a fume hood), respiratory protection is not typically required.[6]

Section 4: Safe Handling and Storage Protocols

Adherence to standardized laboratory procedures is critical for safety.

Handling:

-

Preparation: Before handling, ensure all necessary PPE is donned and the fume hood sash is at the appropriate height.

-

Weighing: Weigh the compound in the fume hood. To prevent generating airborne dust, do not pour the powder from a height. Use a spatula to carefully transfer the solid onto weighing paper or directly into a tared vessel.

-

Transfer: If transferring to a reaction vessel containing solvent, add the solid slowly to avoid splashing.

-

Cleanup: After handling, decontaminate the work surface, and wash hands and any exposed skin thoroughly.

Storage:

-

Store away from incompatible materials, particularly strong oxidizing agents.[6]

-

Segregate from foodstuff containers.[15]

Section 5: Reactivity and Stability

-

Chemical Stability: The compound is stable under normal storage and handling conditions.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

-

Hazardous Reactions: Hazardous polymerization does not occur. No hazardous reactions are expected under normal processing.[6]

Section 6: Accidental Release and First Aid

Spill Response:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated (fume hood).

-

Contain: Prevent the spill from entering drains.[15]

-

Clean-up: For a small dry spill, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[6] Use appropriate PPE during cleanup.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If symptoms occur, get medical attention.[6]

-

Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[6]

-

Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[6][11]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if you feel unwell.[6][14]

Section 7: Disposal Considerations

Waste disposal must be conducted in accordance with all local, state, and federal regulations.

-

Product: Unused this compound should be disposed of as hazardous chemical waste. Entrust disposal to a licensed waste disposal company.

-

Contaminated Packaging: Dispose of contaminated containers in the same manner as the chemical. Do not reuse empty containers.

Section 8: Experimental Workflow Example: Suzuki-Miyaura Cross-Coupling

To illustrate the practical handling of this compound, the following section details a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for aryl bromides in drug development and materials science. This causality-driven protocol highlights key safety and handling considerations at each step.

Objective: To couple this compound with a generic boronic acid (Ar-B(OH)₂) to form a more complex biaryl structure.

References

- 1. gneechem.com [gneechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. 22082-97-9|this compound|BLD Pharm [bldpharm.com]

- 8. 2-(4-Bromophenyl)naphthalene | C16H11Br | CID 5461752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-(4-ブロモフェニル)ナフタレン | 2-(4-Bromophenyl)naphthalene | 22082-99-1 | 東京化成工業株式会社 [tcichemicals.com]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. Flame retardant - Wikipedia [en.wikipedia.org]

- 13. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling for the Synthesis of 2-(2-Bromophenyl)naphthalene

<

Abstract

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a detailed protocol for the synthesis of a biaryl compound, 2-phenylnaphthalene, via the palladium-catalyzed cross-coupling of 2-(2-bromophenyl)naphthalene and phenylboronic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful execution.

Introduction

Biaryl scaffolds are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura coupling reaction, first reported by Akira Suzuki in 1979, has become a premier method for their construction due to its mild reaction conditions, commercial availability of diverse boronic acids, and the low toxicity of its boron-containing byproducts.[4] The reaction typically involves an organoboron species (e.g., a boronic acid), an organohalide, a palladium catalyst, and a base.[1][3]

This protocol focuses on a specific, yet representative, example: the coupling of this compound with phenylboronic acid. The sterically hindered nature of the 2-bromophenyl group presents a challenge that highlights the importance of appropriate ligand selection to facilitate the key steps of the catalytic cycle.[5][6][7]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][8]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (this compound), forming a Pd(II) complex.[2][3][8] The reactivity of the halide follows the trend I > Br > OTf >> Cl.[1][9]

-

Transmetalation: This step involves the transfer of the organic group from the organoboron species to the palladium(II) complex.[1][3] The presence of a base is critical; it activates the boronic acid by forming a more nucleophilic borate species, which then facilitates the ligand exchange on the palladium center.[1][4][10][11]

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3]

Below is a visual representation of this catalytic process.

Caption: Figure 1: Simplified schematic of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol

This protocol details the synthesis of 2-phenylnaphthalene from this compound and phenylboronic acid.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier | Purity |

| This compound | 283.16 | 1.0 | 283 mg | Commercial Source | >97% |

| Phenylboronic acid | 121.93 | 1.2 | 146 mg | Commercial Source | >95% |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 35 mg | Commercial Source | >99% |

| Sodium Carbonate (Anhydrous) | 105.99 | 2.0 | 212 mg | Commercial Source | >99.5% |

| Toluene | 92.14 | - | 10 mL | Commercial Source | Anhydrous |

| Ethyl Acetate | 88.11 | - | As needed for TLC/Column | Commercial Source | ACS Grade |

| Hexane | 86.18 | - | As needed for TLC/Column | Commercial Source | ACS Grade |

Equipment

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Silica gel for column chromatography

Step-by-Step Procedure

Reaction Setup:

-

To a 50 mL round-bottom flask, add this compound (283 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

-

Add a magnetic stir bar to the flask.

-

Seal the flask with a rubber septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol). The use of a stable, air-tolerant pre-catalyst is a common strategy in modern cross-coupling reactions.[12]

-

Add anhydrous toluene (10 mL) via syringe.

Reaction Execution:

-

Place the flask in a heating mantle or oil bath and attach a reflux condenser.

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.

-